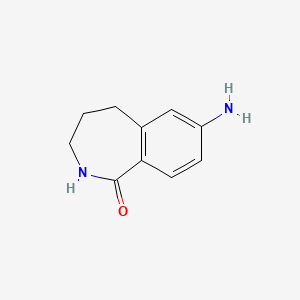
2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one is a heterocyclic compound with a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with carbonyl groups
Reduction: Formation of reduced quinazolinone derivatives
Substitution: Formation of nitro or halogenated quinazolinone derivatives
Scientific Research Applications
2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one involves its interaction with specific molecular targets. This compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-hydroxyethyl)-9,10-anthraquinone
- 1-hydroxyethyl-2-alkyl-2-imidazoline
- 2-alkyl-1-(2-hydroxyethyl)-2-imidazoline
Uniqueness
2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one is unique due to its specific quinazolinone core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C17H16N2O2/c1-11-7-6-10-14-15(11)17(21)19(16(18-14)12(2)20)13-8-4-3-5-9-13/h3-10,12,20H,1-2H3 |
InChI Key |
LMZLRULIVVIDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3)C(C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Bicyclo[3.3.1]nonan-9-yl)phenol](/img/structure/B8605065.png)




![[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone](/img/structure/B8605084.png)


![(R)-2'-Oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-carboxylic acid](/img/structure/B8605103.png)

![Benzyl 2-[(dimethylamino)methylene]-3-oxobutanoate](/img/structure/B8605112.png)

